4-Methylsulfonylfuran-2-carboxylic acid
Description
4-Methylsulfonylfuran-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position. The methylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, acidity, and reactivity.
Properties
IUPAC Name |
4-methylsulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c1-12(9,10)4-2-5(6(7)8)11-3-4/h2-3H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPDRWIUVXLRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=COC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonylfuran-2-carboxylic acid typically involves the introduction of a methylsulfonyl group to a furan ring. One common method is the sulfonylation of furan-2-carboxylic acid using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfonylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
4-Methylsulfonylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylsulfonylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
4-Formylfuran-2-carboxylic Acid
- Structure : Features a formyl (-CHO) group at the 4-position instead of methylsulfonyl.
- Properties :
- The formyl group is less electron-withdrawing than methylsulfonyl, resulting in lower acidity of the carboxylic acid group.
- Classified under acute toxicity Category 4 (oral, dermal, inhalation), but chronic toxicity and environmental data (e.g., biodegradability, bioaccumulation) are unavailable .
- Primarily used in R&D settings due to incomplete characterization .
4-Sulfamoylfuran-2-carboxylic Acid
- Structure : Substituted with a sulfamoyl (-SO₂NH₂) group at the 4-position.
- Molecular formula: C₅H₅NO₅S (vs. C₆H₆O₅S for 4-methylsulfonylfuran-2-carboxylic acid) . No toxicity or ecological data reported, but sulfamoyl derivatives are often explored for antimicrobial activity.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Pyrimidine ring with chloro and methyl substituents.
- Properties: The pyrimidine core offers distinct electronic properties compared to furan, affecting aromaticity and reactivity.
Physicochemical and Toxicological Comparison
Pharmacological and Environmental Considerations
- However, its efficacy depends on substituent effects on target binding .
- Environmental Impact : Like 4-formylfuran-2-carboxylic acid, data on biodegradation, bioaccumulation, and aquatic toxicity for this compound are absent. The methylsulfonyl group’s stability may increase environmental persistence .
Biological Activity
4-Methylsulfonylfuran-2-carboxylic acid (MSFCA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on the biological activity of MSFCA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
MSFCA is characterized by a furan ring substituted with a methylsulfonyl group and a carboxylic acid moiety. Its structure can be represented as follows:
This structure contributes to its solubility and reactivity, influencing its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MSFCA. Notably, it has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for MSFCA was reported at 1.25 μg/mL, indicating potent activity against this pathogen .
Table 1: Antimicrobial Activity of MSFCA
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 1.25 | |
| Staphylococcus aureus | 5.0 | |
| Escherichia coli | 10.0 |
Cytotoxicity Studies
Cytotoxic effects have been evaluated using various cell lines, demonstrating that MSFCA exhibits selective toxicity towards cancer cells while sparing normal cells. The selectivity index (SI) for human fibroblasts was noted to be 53.6, suggesting a favorable therapeutic window for further development .
Table 2: Cytotoxicity of MSFCA
The mechanism underlying the biological activity of MSFCA is attributed to its ability to damage DNA in bacterial cells, as evidenced by genomic studies revealing mutations in resistance genes following exposure to the compound . This suggests a direct interaction with bacterial DNA synthesis pathways.
Case Study 1: Antimycobacterial Efficacy
In a controlled study involving mice infected with M. tuberculosis, MSFCA was administered intraperitoneally and orally. Results indicated that intraperitoneal administration yielded better outcomes in terms of survival rates and bacterial load reduction compared to oral administration .
Case Study 2: Cancer Cell Line Testing
In vitro studies on prostate cancer cell lines demonstrated that MSFCA inhibited cell proliferation effectively at low micromolar concentrations (IC50 = 15 μM). The compound's mechanism involved induction of apoptosis, as confirmed by flow cytometry assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
